Biliverdin (hydrochloride)
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Overview
Description
Biliverdin (hydrochloride) is a bile pigment that is primarily produced through the degradation of heme. It is a linear tetrapyrrolic intermediate in the heme catabolism pathway, which eventually leads to the formation of bilirubin. Biliverdin is known for its green color and is found in various organisms, including mammals, birds, and amphibians. It plays a significant role in the body’s antioxidant, anti-inflammatory, and immune response inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biliverdin can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells expressing heme oxygenase. For instance, the heme oxygenase-1 gene from Arabidopsis thaliana can be recombined into Pichia pastoris cells, which then convert heme chloride into biliverdin under optimized conditions . Another method involves the use of recombinant Escherichia coli strains expressing cyanobacterial heme oxygenase genes, which can produce biliverdin in batch and fed-batch bioreactor cultures .
Industrial Production Methods: Industrial production of biliverdin typically involves the use of recombinant microorganisms such as Pichia pastoris or Escherichia coli. These microorganisms are genetically engineered to express heme oxygenase, which catalyzes the conversion of heme to biliverdin. The production process involves optimizing various parameters such as inducer concentration, culture time, pH, and substrate concentration to maximize the yield of biliverdin .
Chemical Reactions Analysis
Types of Reactions: Biliverdin undergoes several types of chemical reactions, including:
Reduction: Biliverdin is reduced to bilirubin by the enzyme biliverdin reductase.
Oxidation: Biliverdin can be oxidized to form various oxidative products, although this is less common.
Substitution: Biliverdin can undergo substitution reactions, particularly at its pyrrole rings.
Common Reagents and Conditions:
Oxidation: Oxidative reactions may involve oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Substitution reactions may require specific catalysts or reagents depending on the desired product.
Major Products Formed:
Bilirubin: The primary product formed from the reduction of biliverdin.
Oxidative Products: Various oxidative derivatives of biliverdin, depending on the oxidizing agents used.
Scientific Research Applications
Mechanism of Action
Biliverdin exerts its effects primarily through its conversion to bilirubin by biliverdin reductase. This conversion is crucial for the downstream signaling and nuclear localization of biliverdin reductase. Biliverdin and bilirubin both have potent antioxidant properties, which help in scavenging reactive oxygen species and protecting cells from oxidative stress . Biliverdin also modulates inflammatory mediators and has been shown to inhibit the expression of pro-inflammatory cytokines .
Comparison with Similar Compounds
Bilirubin: The immediate reduction product of biliverdin, known for its yellow color and potent antioxidant properties.
Biliverdin Derivatives:
Uniqueness of Biliverdin: Biliverdin is unique due to its role as an intermediate in heme catabolism and its conversion to bilirubin. Unlike bilirubin, which is primarily known for its antioxidant properties, biliverdin also has significant anti-inflammatory and immune response inhibitory activities . Additionally, biliverdin’s green color and its presence in various organisms make it a valuable compound for studying heme metabolism and related pathways .
Properties
Molecular Formula |
C33H35ClN4O6 |
---|---|
Molecular Weight |
619.1 g/mol |
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13-,27-14-,28-15-; |
InChI Key |
OZCVSEGCSGTCIO-BCGUZGRHSA-N |
Isomeric SMILES |
CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |
Origin of Product |
United States |
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